2-(2-fluorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
(4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone is a synthetic organic compound featuring a piperidine ring substituted with an isobutylsulfonyl group at the 4-position and a quinoxalin-6-yl methanone moiety.
Key structural attributes include:
- Piperidine core: A six-membered ring with one nitrogen atom, often used in medicinal chemistry for conformational flexibility.
- Isobutylsulfonyl substituent: A bulky, electron-withdrawing group that may enhance metabolic stability and influence lipophilicity.
- Quinoxaline moiety: A bicyclic aromatic system with two nitrogen atoms, known for its role in DNA intercalation and kinase inhibition.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-8-1-2-9-17(16)25-13-18(23)21-14-6-5-7-15(12-14)22-11-4-3-10-19(22)24/h1-2,5-9,12H,3-4,10-11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXASOSDOCNTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The starting material, 2-fluorophenol, is reacted with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.
Coupling with Piperidinyl Derivative: The intermediate is then coupled with a piperidinyl derivative under suitable conditions, such as the presence of a base and a coupling reagent.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Heterocycle Modifications
- QC-4406: Lacks the isobutylsulfonyl group present in the target compound, resulting in lower steric hindrance and electron-withdrawing effects.
- SS-6282: Replaces the quinoxaline moiety with pyrrolidine, reducing aromaticity and altering hydrogen-bonding capacity.
Sulfonyl Group Impact
- The target compound’s isobutylsulfonyl group introduces steric bulk compared to SS-3381’s aniline-linked sulfonyl group. This may affect binding to biological targets or solubility in aqueous media.
- QA-5786’s morpholine-sulfonyl hybrid demonstrates how sulfonyl groups paired with polar heterocycles can enhance water solubility, a property that may be less pronounced in the target compound due to its hydrophobic isobutyl chain.
Physicochemical Properties
- Conformational Flexibility : The piperidine ring’s 4-position substitution may restrict rotational freedom compared to unmodified analogs like QC-4404.
Q & A
Q. How can researchers optimize the synthesis of 2-(2-fluorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide to improve yield and purity?
- Methodological Answer : The synthesis can be optimized through sequential substitution and condensation reactions. For example:
Substitution Reaction : Use 2-fluorophenol and a halogenated intermediate (e.g., chloroacetamide) under mild alkaline conditions (e.g., K₂CO₃ in acetonitrile) to form the fluorophenoxy moiety. Stirring at room temperature for 24 hours ensures complete reaction .
Condensation : Employ condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI to couple the intermediate with 3-(2-oxopiperidin-1-yl)aniline. Monitor reaction progress via TLC and purify using column chromatography .
- Critical Parameters :
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | Acetonitrile | Enhances solubility of intermediates |
| Catalyst | K₂CO₃ | Facilitates nucleophilic substitution |
| Reaction Time | 24–48 hours | Ensures completion |
Q. What analytical techniques are essential for confirming the structural integrity of the compound post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, the 2-oxopiperidinyl group shows distinct peaks at δ 2.5–3.5 ppm (CH₂ groups) and δ 170–175 ppm (carbonyl) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₈FN₂O₃: 365.13) .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
- Elemental Analysis : Ensure C, H, N, and O percentages align with theoretical values .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from overlapping signals or impurities. Strategies include:
2D NMR (COSY, HSQC) : Resolve proton-proton and carbon-proton correlations to assign ambiguous peaks .
Spiking Experiments : Add authentic samples of suspected byproducts (e.g., unreacted aniline) to identify impurities in HPLC chromatograms .
Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .
Q. How can computational chemistry aid in predicting the reactivity of this compound in substitution reactions?
- Methodological Answer : Computational tools provide insights into reaction mechanisms and regioselectivity:
DFT Calculations : Optimize transition-state geometries to predict activation energies for substitutions at the fluorophenoxy or piperidinyl moieties .
Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack .
Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for enhanced activity .
Q. What are the challenges in scaling up the synthesis from laboratory to pilot scale, and how can they be addressed?
- Methodological Answer : Scaling up introduces challenges in heat management and purification:
Reactor Design : Use continuous flow reactors for exothermic steps (e.g., condensation) to improve temperature control .
Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective bulk purification .
Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor real-time reaction progress .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Steps include:
DSC/TGA Analysis : Determine if thermal decomposition (TGA) or polymorph transitions (DSC) affect melting behavior .
PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .
Repetition Under Controlled Conditions : Recrystallize the compound using different solvents (e.g., ethanol vs. DMF) to isolate pure polymorphs .
Tables for Reference
Q. Table 1: Key Spectroscopic Signatures
| Functional Group | NMR (¹H) | NMR (¹³C) | FTIR (cm⁻¹) |
|---|---|---|---|
| Acetamide C=O | - | ~170 ppm | ~1650 |
| 2-Oxopiperidinyl | δ 2.5–3.5 (m, CH₂) | ~45–55 ppm (CH₂), ~170 ppm (C=O) | - |
| Fluorophenoxy | δ 6.8–7.3 (m, Ar-H) | ~115–160 ppm (Ar-C) | ~1250 (C-F) |
Q. Table 2: Reaction Optimization Parameters
| Step | Parameter | Lab Scale | Pilot Scale |
|---|---|---|---|
| Substitution | Solvent Volume | 50 mL | 500 L |
| Condensation | Temperature | 25°C | 30–35°C (flow reactor) |
| Purification | Method | Column Chromatography | Recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
